N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a piperidine ring, a furan ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the piperidine, furan, and isoxazole intermediates through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted piperidines and amides.
Scientific Research Applications
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methoxyphenyl)oxalamide
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-propoxyphenyl)oxalamide
Uniqueness
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-15(16(22)18-14-5-9-24-19-14)17-10-12-3-6-20(7-4-12)11-13-2-1-8-23-13/h1-2,5,8-9,12H,3-4,6-7,10-11H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLDQSXPAFVECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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